molecular formula C15H20FNO5S B2865667 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 899962-97-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2865667
CAS No.: 899962-97-1
M. Wt: 345.39
InChI Key: RRQUOYYWAFVNFT-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a 1,4-dioxaspiro[4.4]nonane moiety linked to a 5-fluoro-2-methoxybenzenesulfonamide group. The presence of both fluorine and methoxy groups in the aromatic ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through a cyclization reaction of appropriate diols or dihalides under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Group: The spirocyclic intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the aromatic ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide

Uniqueness

Compared to these similar compounds, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-20-13-5-4-11(16)8-14(13)23(18,19)17-9-12-10-21-15(22-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQUOYYWAFVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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